2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-9-11(5-8-16)12(14-15)10-3-6-13-7-4-10/h3-4,6-7,9,16H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZEJOOFBSSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, a compound featuring a pyrazole ring and a pyridine moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves reactions between 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole and various acylating agents under controlled conditions. Common solvents include acetonitrile or dimethylformamide, often in the presence of catalysts like triethylamine to enhance yields and purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammatory processes. In vivo studies demonstrated that certain pyrazole derivatives exhibited edema inhibition percentages ranging from 78.9% to 96%, outperforming standard anti-inflammatory drugs like celecoxib .
Table 1: Anti-inflammatory Activity Comparison
| Compound | COX Inhibition (%) | Edema Inhibition (%) | Reference |
|---|---|---|---|
| 2-(1-Ethyl-Pyrazole) | 62% | 82.8% | |
| Celecoxib | - | 82.8% | |
| Novel Pyrazole Derivative | 78.9% to 96% | - |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. A study indicated that compounds structurally related to this compound could induce apoptosis in cancer cells by inhibiting cell cycle regulators such as CDK2 and CDK9. The effectiveness was evaluated using various cancer cell lines, including HeLa cells, with promising results suggesting significant cytotoxicity .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | HeLa | 10.5 | CDK2/CDK9 inhibition |
| Pyrazole Derivative B | MCF7 | 15.0 | Apoptosis induction |
| Reference Drug | Doxorubicin | 5.0 | Topoisomerase inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to altered signaling pathways that affect cellular responses.
Receptor Modulation : It may also interact with various receptors implicated in inflammatory and cancer pathways, contributing to its therapeutic effects.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on inflammation and cancer:
- Anti-inflammatory Study : In a carrageenan-induced rat paw edema model, a series of pyrazole derivatives exhibited significant anti-inflammatory activity with minimal gastric toxicity, indicating their potential as safer alternatives to traditional NSAIDs .
- Anticancer Evaluation : A recent investigation into novel pyrazolo[3,4-b]pyridine derivatives revealed their ability to arrest the cell cycle and induce apoptosis in cancer cells, highlighting their therapeutic promise in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity: The pyridin-4-yl group at position 3 (common in the target compound and ’s analog) is associated with kinase or enzyme inhibition, likely due to its planar aromaticity and hydrogen-bonding capability .
Functional Group Modifications: Replacement of the ethanol group (target compound) with acetohydrazide () introduces hydrogen-bond donors, critical for targeting mycobacterial enzymes . Sulfonyl groups () improve metabolic stability compared to hydroxyl groups, a common strategy in drug design .
Synthetic Routes: The target compound’s synthesis likely involves pyrazole ring formation via cyclization, followed by functionalization at position 4 (ethanol chain), akin to methods in (carbodiimide-mediated coupling) .
Table 2: Physicochemical and Purity Data
Research Implications and Limitations
- Knowledge Gaps: Specific data on solubility, logP, and pharmacokinetics are absent in the evidence. Further experimental studies are required.
Preparation Methods
Synthesis of 3-(pyridin-4-yl)-1H-pyrazole Core
A practical method involves cyclization of 4-hydrazinopyridine with α,β-unsaturated carbonyl compounds or maleate derivatives to form pyrazoline intermediates, followed by oxidation to the aromatic pyrazole ring.
| Step | Reaction Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Cyclization | Reflux in ethanol or acetonitrile | 4-hydrazinopyridine, dialkyl maleate | Formation of pyrazolidine intermediate |
| Chlorination (optional) | Room temp to 60°C | N-chlorosuccinimide or similar chlorinating agent | Introduction of chloro substituent if needed |
| Oxidation | 25–100°C, organic solvent (acetonitrile) | Manganese(IV) oxide or sodium persulfate/sulfuric acid | Aromatization to pyrazole ring |
This method is adapted from a related process for 3-(3-chloro-1H-pyrazol-1-yl)pyridine synthesis and can be modified for 4-pyridyl substitution.
N1-Ethylation of Pyrazole
The N1 position ethylation is achieved by treating the pyrazole with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
| Step | Reaction Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Alkylation | Room temperature to reflux | Pyrazole, ethyl bromide, K2CO3 or NaH | N1-ethyl pyrazole derivative |
This alkylation step is standard in pyrazole chemistry and ensures selective substitution at the nitrogen atom.
Introduction of Ethan-1-ol Side Chain at C4
The ethan-1-ol group at the 4-position can be introduced by reduction of an ester or aldehyde precursor:
- Reduction of Ethyl Ester : Ethyl 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetate is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether at 0°C to yield the corresponding ethan-1-ol derivative.
| Step | Reaction Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Reduction | 0°C, diethyl ether | LiAlH4, ethyl pyrazole-4-acetate | Formation of ethan-1-ol side chain |
- Reduction of Aldehyde : Alternatively, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde can be reduced by sodium borohydride (NaBH4) or similar hydride donors to the alcohol.
These methods are adapted from procedures for similar pyrazole derivatives bearing hydroxymethyl substituents.
Representative Experimental Procedure
| Step | Procedure Summary |
|---|---|
| Pyrazole Core Synthesis | React 4-hydrazinopyridine dihydrochloride with dialkyl maleate in ethanol under reflux to form pyrazolidine intermediate. Oxidize with manganese(IV) oxide in acetonitrile at 60°C to aromatize to pyrazole. |
| N1-Ethylation | Treat pyrazole with ethyl bromide and potassium carbonate in DMF at room temperature to selectively ethylate the N1 position. |
| Side Chain Reduction | Reduce ethyl ester precursor with LiAlH4 in diethyl ether at 0°C for 1 hour. Quench with ammonium chloride solution, extract with ether, dry, and purify to yield the ethan-1-ol substituted pyrazole. |
Data Table: Summary of Key Reaction Steps
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole Formation | 4-hydrazinopyridine + dialkyl maleate | Reflux ethanol, oxidation with MnO2 | 70–85 | Aromatization critical for pyrazole ring |
| N1-Ethylation | Pyrazole core | Ethyl bromide, K2CO3, DMF | 75–90 | Selective N1 substitution |
| Ester Reduction | Ethyl pyrazole-4-acetate | LiAlH4, diethyl ether, 0°C | 85–88 | Careful quenching needed to avoid side reactions |
Research Findings and Considerations
- The cyclization and oxidation steps are crucial for obtaining high purity pyrazole cores with pyridin-4-yl substitution.
- Alkylation at N1 is generally high yielding and selective under mild basic conditions.
- Reduction of ester to alcohol is efficient but requires careful control of temperature and quenching to prevent over-reduction or decomposition.
- Alternative methods such as reduction of aldehyde intermediates may be employed depending on availability of precursors.
- Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity suitable for further applications.
Q & A
Q. What are the common synthetic routes for 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C).
- Substitution : Introduction of the pyridinyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Hydroxylation : Final introduction of the ethanol group using oxidizing agents like KMnO₄ or catalytic hydrogenation .
Critical parameters : Temperature control during cyclocondensation (excessive heat leads to side products) and stoichiometric precision in substitution steps (prevents unreacted intermediates). Yields range from 40–70%, depending on purity of precursors .
Advanced Synthesis
Q. How can reaction parameters be optimized for hydroxylation in the final synthesis step?
Hydroxylation efficiency depends on:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity.
- Temperature modulation : Gradual heating (50–60°C) minimizes over-oxidation.
Example : Using NaBH₄ in THF at 50°C achieves >85% conversion to the ethanol derivative, verified by LC-MS .
Basic Characterization
Q. What spectroscopic techniques are used for structural confirmation?
- NMR : ¹H/¹³C NMR identifies pyrazole ring protons (δ 7.5–8.5 ppm) and ethanol group (δ 3.6–4.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.12).
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., C–N bond lengths: 1.34–1.37 Å) .
Advanced Characterization
Q. How do crystallographic data resolve ambiguities in stereochemistry?
X-ray diffraction reveals:
- Dihedral angles : Between pyrazole and pyridine rings (e.g., 15–25°), indicating planarity or distortion.
- Hydrogen-bonding networks : O–H···N interactions stabilize the ethanol group, confirmed via Hirshfeld surface analysis .
Case study : A 2015 crystal structure (CCDC 1025315) showed intramolecular H-bonding between the hydroxyl group and pyridinyl nitrogen, resolving earlier NMR ambiguities .
Basic Biological Activity
Q. Q. What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values measured via fluorogenic substrates).
- Antimicrobial screening : Agar diffusion assays against S. aureus or E. coli (MIC values reported in µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ 10–50 µM) .
Advanced Biological Activity
Q. How do structural modifications (e.g., pyridinyl substitution) affect target binding affinity?
- Pyridinyl position : 4-Pyridinyl derivatives show higher ATP-binding pocket affinity (ΔG = −9.2 kcal/mol) than 3-substituted analogs (ΔG = −7.8 kcal/mol), per molecular docking studies.
- Ethyl group : Enhances lipophilicity (logP 1.8 vs. 1.2 for methyl analogs), improving membrane permeability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data?
- Replicate assays : Control for variables like cell passage number or solvent (DMSO vs. ethanol).
- Analytical validation : Confirm compound purity via HPLC (>95%) to exclude impurity-driven effects.
Example : A 2024 study found conflicting IC₅₀ values (20 vs. 45 µM) for kinase inhibition; retesting with standardized DMSO stock resolved variability .
Toxicity and Safety
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact).
- Ventilation : Use fume hoods due to potential respiratory irritancy (LD₅₀ > 500 mg/kg in rats).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Computational Modeling
Q. How can molecular dynamics (MD) simulations model interactions with biological targets?
- Force fields : AMBER or CHARMM simulate ligand-protein binding over 100-ns trajectories.
- Binding free energy : MM-PBSA calculations predict ΔG with <1.5 kcal/mol error vs. experimental data.
Application : A 2024 MD study revealed stable H-bonds between the ethanol group and kinase Asp86, explaining selective inhibition .
Experimental Design Challenges
Q. What are key pitfalls in designing SAR studies for this compound?
- Overlooking stereochemistry : Racemic mixtures may obscure activity (e.g., R-isomer 10x more active than S).
- Solubility limits : Use co-solvents (e.g., 10% PEG-400) to maintain >1 mM stock concentrations.
- Metabolic stability : Include liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
